Ibogaine

Content Navigation

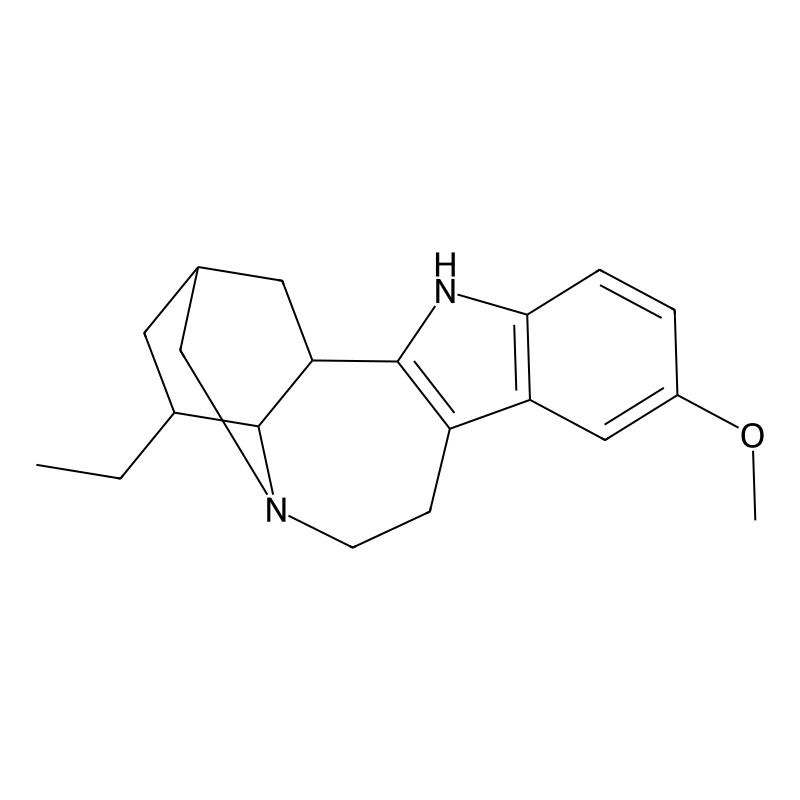

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ibogaine's Polypharmacology at a Glance

Ibogaine interacts with a wide array of molecular targets. The following table summarizes its key binding affinities (Ki, where available) and functional effects at various receptors and transporters.

| Target | Reported Affinity (Ki, µM) | Functional Action | Postulated Role in Anti-Addictive Effects |

|---|---|---|---|

| NMDA Receptor [1] [2] [3] | 1.0 - 3.2 | Non-competitive/open-channel antagonist | Reduces drug-seeking, attenuates withdrawal, blocks tolerance development [1] [2]. |

| κ-Opioid Receptor [4] [5] [6] | 0.09 - 0.4 (σ2 site, indicative) | Agonist | Contributes to anti-addictive and antidepressant effects [5] [6]. |

| μ-Opioid Receptor [4] | ~6.9 - 11.0 | Weak antagonist | Reduces opioid cravings and facilitates detoxification [5] [6]. |

| Serotonin Transporter (SERT) [4] [5] | Not fully quantified in results; "strong inhibitor" | Non-competitive reuptake inhibitor | Improves mood and post-acute withdrawal states [5] [6]. |

| Dopamine Transporter (DAT) [7] | Not fully quantified in results; "biphasic effects" | Binds to DAT; modulates dopamine signaling | Restores functional activity in reward pathways [5] [6]. |

| Nicotinic Acetylcholine Receptors [4] [8] | 1.05 - 17.0 (Ki for nAChR) | Non-competitive antagonist | Mitigates opioid and nicotine withdrawal symptoms [6]. |

| Sigma Receptors [4] | 2.5 - 9.3 (σ1) | Binds (functional role unclear) | Modulates inflammatory responses [6]. |

This multi-target mechanism is often referred to as polypharmacology, which is thought to be crucial for its ability to address the complex neurobiology of addiction [5] [7].

NMDA Receptor Antagonism: Core Mechanisms

This compound's interaction with the NMDA receptor is a cornerstone of its pharmacological profile. The diagram below illustrates its use-dependent, open-channel blockade mechanism.

This compound's use-dependent NMDA receptor blockade mechanism.

Quantitative Binding and Functional Data

The table below compiles key experimental data on this compound's interaction with the NMDA receptor complex.

| Experimental Paradigm | System | Key Quantitative Finding | Interpretation |

|---|---|---|---|

| Radioligand Binding ([³H]MK-801) [2] | Rat forebrain membranes | Kᵢ = 1.01 ± 0.1 µM (Competitive inhibitor) | This compound binds to the MK-801 site within the NMDA receptor ion channel. |

| Radioligand Binding ([³H]MK-801) [1] | Rat forebrain membranes | IC₅₀ = 3.2 µM | Confirms this compound's potency in displacing a channel blocker. |

| Voltage-Clamp Electrophysiology [1] | Cultured rat hippocampal neurons | IC₅₀ = 3.1 µM (at -60 mV) for NMDA-induced currents | Demonstrates functional blockade of ion flux through the receptor. |

| In Vivo Protection [1] | Mouse models | ED₅₀ = 31 mg/kg, i.p. (Maximal electroshock test) | Confirms NMDA receptor blockade has functional consequences in a live animal. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

Radioligand Binding Assay for [³H]MK-801 [2]

- Objective: To determine the affinity (Kᵢ) of this compound for the phencyclidine (PCP) site within the NMDA receptor-coupled cation channel.

- Protocol:

- Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue using standard homogenization and centrifugation techniques.

- Incubation: Incubate the membrane preparation with a fixed, low concentration of [³H]MK-801 and varying concentrations of unlabeled this compound in an appropriate buffer (e.g., Tris-HCl or HEPES, typically at pH 7.4).

- Separation and Measurement: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate bound from free radioligand. Quantify the radioactivity retained on the filters using a scintillation counter.

- Data Analysis: Use nonlinear regression analysis to determine the IC₅₀ value (concentration of this compound that displaces 50% of specific [³H]MK-801 binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology [1]

- Objective: To characterize the functional blockade of NMDA receptor-mediated currents by this compound and its mechanism.

- Protocol:

- Cell Preparation: Use primary cultures of rat hippocampal neurons or a suitable neuronal cell line expressing functional NMDA receptors.

- Electrophysiology: Establish whole-cell voltage-clamp configuration. Maintain the cell at a holding potential of -60 mV or other specified potentials to study voltage-dependence.

- Drug Application: Apply NMDA (e.g., 100 µM) via a fast perfusion system to evoke inward currents. Co-apply or pre-apply this compound at varying concentrations (e.g., 1-100 µM) to study its blocking effect.

- Data Collection & Analysis: Measure the peak amplitude of NMDA-evoked currents in the presence and absence of this compound. Plot the concentration-response relationship to determine the IC₅₀ value. Test for use-dependence by applying this compound during different patterns of receptor activation.

In Vivo Maximal Electroshock (MES) Test [1]

- Objective: To provide functional, in vivo evidence for NMDA receptor blockade by assessing protection against seizures.

- Protocol:

- Animal Subjects: Use groups of mice (e.g., CF-1 strain).

- Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10-100 mg/kg) to experimental groups. A control group receives vehicle.

- Seizure Induction: At a predetermined time post-injection (e.g., 30 minutes), apply a standardized maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

- Endpoint Measurement: Observe and record the presence or absence of hind-limb tonic extension (HLTE), a key seizure component. An animal is considered "protected" if HLTE is abolished.

- Data Analysis: Calculate the percentage of protected animals per dose group and use probit analysis to determine the median effective dose (ED₅₀).

Functional Consequences and Research Context

The NMDA receptor antagonism by this compound is not an isolated effect. It occurs alongside and interacts with its actions on other systems [5] [6] [7]:

- Opioid System: Weak μ-opioid antagonism may reduce cravings, while κ-opioid agonism may contribute to anti-addictive and mood-stabilizing effects.

- Monoamine Transporters: Inhibition of the serotonin transporter (SERT) may alleviate depressive symptoms, while complex modulation of dopamine signaling may help "reset" reward pathways.

- Neurotrophic Factors: Evidence suggests this compound stimulates Glial-Derived Neurotrophic Factor (GDNF), which could promote the repair of dopamine neurons damaged by chronic drug use [5] [6].

This multi-system engagement suggests that this compound's efficacy may stem from its ability to simultaneously normalize several neurochemical pathways disrupted in addiction.

References

- 1. block of the this compound : in vitro and in vivo studies NMDA receptor [pubmed.ncbi.nlm.nih.gov]

- 2. The putative anti-addictive drug this compound is a competitive inhibitor of... [link.springer.com]

- 3. [PDF] Properties of this compound and its principal... | Semantic Scholar [semanticscholar.org]

- 4. - Wikipedia this compound [en.m.wikipedia.org]

- 5. Unraveling this compound 's Mechanisms of Action: A Neuropharmacological... [roothealing.com]

- 6. ’s this compound Mechanisms of Action Pharmacological [beondthis compound.com]

- 7. binding profile suggests multiple mechanisms of action are... Receptor [link.springer.com]

- 8. (PDF) Structurally modified this compound analogs exhibit differing affinities... [academia.edu]

Comprehensive Technical Analysis: Ibogaine's Binding Mechanism with the Serotonin Transporter

Introduction and Executive Summary

The serotonin transporter (SERT) plays a fundamental role in neurotransmitter homeostasis through sodium- and chloride-dependent recycling of serotonin from the synaptic cleft into presynaptic neurons. As a primary target for selective serotonin reuptake inhibitors (SSRIs) used to treat major depression and anxiety disorders, SERT represents one of the most extensively studied solute carrier proteins in neuroscience and neuropharmacology. Ibogaine, a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga, has attracted significant scientific interest due to its unique anti-addictive properties and atypical mechanism of SERT inhibition. Unlike conventional SSRIs that competitively block substrate binding, this compound exhibits a non-competitive inhibition profile while paradoxically displaying competitive binding toward SSRIs, suggesting a complex interaction with SERT's transport cycle [1] [2].

Recent structural biology breakthroughs, particularly cryo-electron microscopy (cryo-EM) studies, have illuminated the molecular details of this compound's interaction with SERT. This technical review synthesizes current structural, biochemical, and biophysical evidence to present a comprehensive mechanism of this compound binding to SERT. We examine how this compound stabilizes inward-open conformations of SERT, detail the specific transmembrane helix rearrangements involved, and explore the implications of this unique binding mechanism for future transporter pharmacology and therapeutic development. The distinctive pharmacochaperone activity of this compound and its metabolites further expands their potential therapeutic applications beyond addiction treatment to include correction of folding-deficient transporter mutants associated with various neurological disorders [3] [4].

Structural Basis of SERT Inhibition by this compound

Cryo-EM Structures of SERT-Ibogaine Complexes

Groundbreaking cryo-EM studies have successfully captured SERT-ibogaine complexes in multiple conformational states, providing unprecedented insight into the transport cycle and inhibition mechanism. These structures reveal that this compound binds to the central binding site of SERT, the same site recognized by serotonin and SSRIs, yet produces strikingly different conformational outcomes. The key breakthrough was the determination of structures in three distinct states: outward-open, occluded, and inward-open conformations, all stabilized by this compound binding [5] [2]. These structural snapshots represent crucial intermediates in the SERT transport cycle that had previously been difficult to capture.

To facilitate structural studies, researchers employed several specialized SERT constructs and stabilization strategies. The ts2-active SERT variant maintains wild-type-like transport properties while exhibiting enhanced stability, whereas the ts2-inactive SERT mutant is locked in the outward-open conformation through strategic point mutations. Additionally, a C7x variant devoid of reactive cysteines was utilized for certain biochemical assays, and N- and C-terminally truncated constructs (ΔN72,C13) improved complex homogeneity for cryo-EM analysis. These engineered variants were essential for resolving distinct conformational states of the SERT-ibogaine complex [6].

Conformational Transitions and Helical Rearrangements

The transition between conformational states involves specific and coordinated movements of transmembrane helices (TMs) that redefine the permeation pathway. In the outward-open to occluded transition, closure of the extracellular gate primarily involves movements of TMs 1b and 6a, which shift to seal the central binding site from the extracellular space. More remarkably, the transition to the inward-open conformation requires opening of the intracellular gate through a hinge-like movement of TM1a and partial unwinding of the secondary structure of TM5. These coordinated rearrangements create a continuous permeation pathway that enables substrate and ion diffusion to the cytoplasm while maintaining this compound bound in the central site [1] [2].

Table 1: Conformational States of SERT-Ibogaine Complexes

| Conformational State | PDB/EMDB Accession Codes | Resolution (Å) | Key Structural Features |

|---|---|---|---|

| Outward-Open | 6DZY / EMDB-8942 | 4.1 | Extracellular vestibule accessible, this compound in central site, TM1b/TM6a positioned outward |

| Occluded | 6DZV / EMDB-8940 | 4.2 | Central binding site completely sealed, extracellular and intracellular gates closed |

| Inward-Open | 6DZZ / EMDB-8943 | 3.6 | Intracellular vestibule open, TM1a hinged outward, TM5 partially unwound, cytoplasmic pathway patent |

The following diagram illustrates the conformational transitions of SERT during this compound binding, highlighting the key structural changes in transmembrane helices:

> SERT conformational transitions induced by this compound binding show extracellular gate closure via TM1b/6a movements and intracellular gate opening via TM1a hinge movement and TM5 unwinding.

Quantitative Binding Data and Functional Characterization

Binding Affinity Measurements

The interaction between this compound and SERT demonstrates complex binding characteristics that vary significantly with experimental conditions and conformational states. Saturation binding experiments of [³H]this compound to ts2-active SERT in NaCl solution revealed a Kd of 400 ± 100 nM in the absence of antibody fragments and 500 ± 200 nM when complexed with 15B8 Fab, indicating minimal perturbation of binding by Fab interaction [6]. Notably, this compound binding exhibits significant ion dependence, with tighter binding observed in KCl (Kd of 130 ± 30 nM) or N-methyl-d-glucamine hydrochloride (NMDG-Cl; Kd of 140 ± 20 nM) compared to NaCl conditions. This ion dependence suggests that the conformational equilibrium of SERT and this compound's binding affinity are influenced by the specific ions present in the experimental buffer [6].

The binding affinity of this compound also varies considerably between different conformational states of SERT. While this compound binds with relatively high affinity (Kd ≈ 500 nM) to the inward-open conformation, it exhibits approximately 10-fold weaker binding (Kd ≈ 5-8 µM) to SERT variants locked in the outward-open conformation, as demonstrated through direct [³H]this compound binding experiments and [³H]paroxetine competition assays (Ki = 3 ± 0.4 µM) with the ts2-active 15B8 Fab/8B6 scFv complex [6]. This preferential binding to the inward-open state underlies this compound's unique mechanism of non-competitive inhibition.

Functional Inhibition Data

Functional characterization of this compound's inhibition of serotonin transport reveals its non-competitive nature. Uptake inhibition experiments demonstrated an IC₅₀ of 5 ± 1 µM for this compound against both ts2-active and ΔN72,C13 SERT variants [6]. Steady-state transport kinetics in the presence of 5 µM this compound showed an approximately 50% reduction in Vmax without significant change in the Km for serotonin, consistent with a non-competitive inhibition mechanism where this compound reduces the maximum transport rate without affecting substrate binding affinity [6] [2].

Table 2: Quantitative Binding and Inhibition Parameters for this compound with SERT

| Parameter | Value | Experimental Conditions | Significance |

|---|---|---|---|

| Kd (Inward-Open) | 400 ± 100 nM | ts2-active SERT, NaCl | High-affinity binding to physiologically relevant state |

| Kd (KCl) | 130 ± 30 nM | ts2-active SERT, KCl | Enhanced affinity in potassium-based buffers |

| Kd (Outward-Open) | 5-8 µM | ts2-inactive SERT, NaCl | 10-fold weaker binding to outward-facing state |

| IC₅₀ (Uptake) | 5 ± 1 µM | ts2-active SERT | Functional inhibition concentration |

| Vmax Reduction | ~50% | 5 µM this compound | Non-competitive inhibition pattern |

| Serotonin Km | Unchanged | 5 µM this compound | No effect on substrate binding affinity |

Comparative studies with this compound's primary metabolite, northis compound, reveal even more potent effects on SERT function. Northis compound exhibits a left shift in inhibition potency in the presence of increasing serotonin concentrations (IC₅₀(0.1): 5.68 µM; IC₅₀(10): 1.89 µM), suggesting enhanced binding to transporter conformations populated during the transport cycle [3]. This distinctive pattern differs markedly from typical competitive inhibitors like cocaine, which show reduced potency (right shift) with increasing substrate concentrations, and highlights the unique interaction of this compound analogues with SERT's conformational landscape.

Experimental Methodologies and Protocols

Cryo-EM Sample Preparation and Data Collection

The structural characterization of SERT-ibogaine complexes required innovative sample preparation approaches to overcome challenges associated with studying small membrane proteins by single-particle cryo-EM. Researchers employed antibody fragment augmentation by complexing SERT with 15B8 Fab and/or 8B6 scFv fragments to increase molecular mass and add distinctive structural features that facilitate particle alignment and reconstruction [6]. This approach was validated through a control reconstruction of ts2-inactive 15B8 Fab/8B6 scFv complex with paroxetine, which yielded a cryo-EM map sufficiently detailed to unambiguously fit the X-ray structure of the outward-open paroxetine complex [6].

Detailed cryo-EM data collection parameters for the key SERT-ibogaine structures include:

- Grid Preparation: SERT-ibogaine complexes applied to Quantifoil grids, blotted, and plunge-frozen in liquid ethane

- Microscopy Conditions: 300 kV accelerating voltage, nominal magnification of 47,893-60,753×, pixel size of 0.823-1.044 Å

- Dose Parameters: Electron exposure of 48-60 e⁻/Ų, defocus range of -0.7 to -2.8 μm

- Image Processing: Motion correction, CTF estimation, particle picking (initial particle images: 592,117-2,615,403), 2D classification, and heterogeneous refinement

- Reconstruction: Final particle sets of 153,986-724,394 particles, resolution of 3.6-4.2 Å based on gold-standard FSC 0.143 criterion [6]

The experimental workflow for structural studies of SERT-ibogaine interactions encompasses multiple biochemical and biophysical techniques, as illustrated below:

> Experimental workflow for SERT-ibogaine structural studies shows parallel approaches of functional assays and cryo-EM analysis converging on mechanistic models.

Biochemical and Biophysical Assays

Multiple complementary approaches were employed to characterize this compound binding and inhibition mechanisms:

Radioligand Binding Assays: Saturation binding with [³H]this compound (0.5-5000 nM range) performed on SERT-containing membranes in various ionic conditions (NaCl, KCl, NMDG-Cl). Competition binding experiments using [³H]citalopram or [³H]paroxetine as radioligands to assess displacement by this compound and analogues [6] [3].

Serotonin Uptake Inhibition: Functional transport assays measuring accumulation of [³H]5-HT (0.1-10 µM range) in HEK293 cells expressing SERT variants, with inhibition curves generated for this compound (0.1-1000 µM) under various preincubation conditions [6] [3].

Electrophysiological Recordings: Whole-cell voltage-clamp measurements to assess this compound-induced currents and pre-steady-state charge movements, providing insight into conformational dynamics and voltage dependence of this compound interaction [6] [2].

Cysteine Accessibility Mapping: Utilizing Ser277Cys mutant in the intracellular portion of TM5 to probe solvent accessibility changes using methanethiosulfonate reagents, demonstrating increased cytoplasmic pathway accessibility in this compound-bound states, particularly in KCl versus NaCl conditions [6].

Therapeutic Implications and Research Applications

Non-competitive Inhibition Mechanism

The non-competitive inhibition profile of this compound distinguishes it from conventional SSRIs and represents a potentially valuable therapeutic mechanism. Unlike competitive inhibitors that bind preferentially to the outward-open conformation and directly block substrate binding, this compound appears to stabilize inward-facing conformations of SERT, effectively trapping the transporter in a state that is incompatible with the complete transport cycle [2] [4]. This mechanism is consistent with observations that this compound reduces the maximum transport rate (Vmax) without significantly altering the substrate affinity (Km), classic hallmarks of non-competitive inhibition.

This unique mechanism may underlie this compound's reported rapid-onset antidepressant effects and its efficacy in treating addictive behaviors, potentially offering advantages over conventional SSRIs which typically require weeks to manifest therapeutic effects. The stabilization of alternative conformational states may induce distinct downstream signaling consequences or neuroadaptive responses that contribute to this compound's unique pharmacological profile [4]. Furthermore, the metabolite northis compound exhibits even higher affinity for SERT and may contribute significantly to the long-lasting effects observed following this compound administration, particularly given its extended half-life in vivo [3] [4].

Pharmacochaperone Potential

Recent research has revealed that this compound and its analogues exhibit pharmacochaperone activity - the ability to promote proper folding and trafficking of misfolded transporter proteins. This phenomenon has been demonstrated for both SERT and the dopamine transporter (DAT), where this compound and northis compound can rescue folding-deficient mutants associated with neurological disorders [3] [4]. The underlying mechanism appears to involve preferential binding to and stabilization of inward-facing conformations, which may serve as folding templates during transporter biogenesis.

The pharmacochaperone activity of this compound analogues represents a promising therapeutic approach for conditions caused by folding-deficient transporter mutants, such as dopamine transporter deficiency syndrome (DTDS) and potentially other neurotransmitter transporter disorders. This application is particularly compelling because pharmacochaperones can restore functional transporter expression at concentrations that cause only modest transport inhibition, potentially offering a favorable therapeutic window [3]. The uncompetitive inhibition mechanism of certain this compound analogues may be especially suited for pharmacochaperone applications, as their state-dependent binding could preferentially target misfolded intermediates during transporter processing.

Table 3: Comparative Mechanisms of SERT Inhibitors

| Inhibitor Class | Representative Compounds | Preferential Conformation | Inhibition Mode | Therapeutic Applications |

|---|---|---|---|---|

| Competitive | Paroxetine, Citalopram, Cocaine | Outward-Open | Competitive | Depression, Anxiety (SSRIs) |

| Non-competitive | This compound | Inward-Open | Non-competitive | Investigational for addiction |

| Uncompetitive | ECSI#6 | K+-bound Inward-Open | Uncompetitive | Potential pharmacochaperone |

| Partial Substrate | Amphetamine analogues | Multiple states | Atypical/Allosteric | Investigational for addiction |

Conclusion and Future Research Directions

The structural and mechanistic characterization of this compound's interaction with SERT represents a significant advancement in understanding neurotransmitter transporter pharmacology. The cryo-EM structures of SERT-ibogaine complexes in multiple conformational states have provided unprecedented insight into the molecular mechanics of the transport cycle and revealed how this compound stabilizes inward-open conformations to achieve its non-competitive inhibition profile. These findings not only elucidate this compound's unique mechanism of action but also provide a structural framework for understanding the conformational dynamics of eukaryotic neurotransmitter sodium symporters more broadly.

References

- 1. - Serotonin complexes illuminate mechanisms of... transporter this compound [pubmed.ncbi.nlm.nih.gov]

- 2. – Serotonin complexes illuminate... | Nature transporter this compound [nature.com]

- 3. A mechanism of uncompetitive inhibition of the serotonin transporter [elifesciences.org]

- 4. Unraveling this compound 's Mechanisms of Action: A Neuropharmacological... [roothealing.com]

- 5. 6DZZ: Cryo-EM Structure of the wild-type human serotonin ... [rcsb.org]

- 6. - Serotonin complexes illuminate mechanisms of... transporter this compound [pmc.ncbi.nlm.nih.gov]

Neurotrophic Factor Expression After Ibogaine Administration

The tables below summarize the quantitative findings for mRNA and protein levels 24 hours after a single intraperitoneal administration in rats [1] [2] [3].

Table 1: mRNA Expression Changes at 24 Hours

| Brain Region | 20 mg/kg Ibogaine (I20) | 40 mg/kg this compound (I40) |

|---|

| Ventral Tegmental Area (VTA) | • BDNF: No significant change • GDNF: No significant change • NGF: Upregulated | • BDNF: Upregulated • GDNF: Selectively Upregulated • NGF: Upregulated | | Substantia Nigra (SN) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: Upregulated • GDNF: Selectively Upregulated • NGF: Upregulated | | Nucleus Accumbens (NAcc) | • BDNF: Upregulated • GDNF: No significant change • NGF: No significant change | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | | Prefrontal Cortex (PFC) | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated | • BDNF: Upregulated • GDNF: No significant change • NGF: Upregulated |

Table 2: Protein Level Changes at 24 Hours

| Brain Region | 20 mg/kg this compound (I20) | 40 mg/kg this compound (I40) |

|---|---|---|

| Ventral Tegmental Area (VTA) | • GDNF: No significant change | • GDNF: Increased |

| All Regions Studied | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc | • Mature BDNF: No significant change in any region • proBDNF: Increased in the NAcc |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow from the cited study and a proposed mechanism for this compound's action on neurotrophic signaling.

Experimental workflow for assessing this compound's effects on neurotrophic factors [1].

Proposed mechanism of this compound action on neurotrophic factor expression and functional outcomes [1] [4].

Detailed Experimental Protocol

The core findings are based on the following methodology [1]:

- Animals: Adult male Sprague-Dawley rats.

- Treatment: A single intraperitoneal (i.p.) injection of this compound hydrochloride at 20 mg/kg (I20) or 40 mg/kg (I40), or a vehicle control.

- Brain Dissection: At 3 or 24 hours post-injection, brains were extracted, and the following regions were microdissected on ice:

- Ventral Tegmental Area (VTA)

- Substantia Nigra (SN)

- Nucleus Accumbens (NAcc)

- Prefrontal Cortex (PFC)

- Molecular Analysis:

- mRNA Quantification: Total RNA was extracted and reverse-transcribed. Transcript levels for GDNF, BDNF, and NGF were analyzed using RT-qPCR. Results were normalized to housekeeping genes and expressed relative to the control group.

- Protein Quantification: Total protein was extracted from tissue lysates. Levels of mature GDNF, mature BDNF, and proBDNF were analyzed by Western Blot, with antibodies specific to each protein form. Results were normalized to actin or other loading controls.

Key Interpretations and Future Directions

The data indicates that the 40 mg/kg dose is critical for upregulating GDNF in the VTA, aligning with its established efficacy in reducing drug-seeking in rodents [1] [5]. The widespread increase in BDNF mRNA, contrasted with a lack of change in mature BDNF protein but an increase in proBDNF in the NAcc, suggests this compound induces a complex, region-specific remodeling of neurotrophic signaling that may contribute to its long-lasting effects [1].

A significant challenge in this compound therapy is its potential to cause cardiac arrhythmias, driving research into safer, non-psychedelic analogs [4]. Future work should focus on elucidating the precise molecular pathways linking this compound's initial receptor interactions to sustained NF upregulation, and the functional role of the shift in the BDNF/proBDNF balance.

References

- 1. Administration Modifies this compound and GDNF Expression in... BDNF [pmc.ncbi.nlm.nih.gov]

- 2. Administration Modifies GDNF and BDNF Expression in Brain... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Modifies this compound , GDNF and NGF Expression in BDNF ... Brain [chemrxiv.org]

- 4. The psychedelic this compound can treat addiction. | The Guardian [theguardian.com]

- 5. Administration Modifies this compound and GDNF ... | Semantic Scholar BDNF [semanticscholar.org]

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Ibogaine and Noribogaine

Introduction and Executive Summary

Ibogaine is a psychoactive indole alkaloid derived from the African shrub Tabernanthe iboga that has generated significant research interest for its potential in treating substance use disorders, particularly opioid addiction. Its primary active metabolite, northis compound (12-hydroxyibogamine), has emerged as a crucial contributor to this compound's long-lasting pharmacological effects. This whitepaper provides a comprehensive technical overview of the pharmacokinetics, metabolic pathways, and pharmacodynamics of both compounds, with specific emphasis on implications for clinical research and drug development. The complex pharmacokinetic-pharmacodynamic relationships and significant impact of CYP2D6 genetic polymorphisms on drug exposure represent critical considerations for therapeutic application and safety profiling.

Research indicates that this compound's conversion to northis compound appears to be mediated primarily by CYP2D6 metabolism, with the metabolite exhibiting a substantially longer elimination half-life (24-49 hours) compared to the parent compound (approximately 7 hours) [1] [2] [3]. This pharmacokinetic profile, combined with activity across multiple neurotransmitter systems, creates a challenging but potentially rewarding development pathway for these compounds as pharmacotherapies for addiction. Current evidence suggests that individualized dosing strategies based on CYP2D6 genotype may be essential for maximizing therapeutic benefits while minimizing serious adverse effects such as QTc interval prolongation and cerebellar ataxia [1] [4].

Comprehensive Pharmacokinetic Profiles

This compound Pharmacokinetics

Absorption and Distribution: Following oral administration, this compound is rapidly absorbed with detectable plasma concentrations occurring within 1-3 hours post-administration [1] [3]. The compound demonstrates high lipophilicity, contributing to its extensive volume of distribution (estimated at 1417-3086 L in humans) and ability to cross the blood-brain barrier efficiently [2] [5]. Brain penetration studies in mice have shown a brain-to-plasma ratio of 3.4, indicating good intrinsic CNS access [5].

Elimination Characteristics: this compound undergoes extensive metabolism, primarily via O-demethylation to northis compound, with a reported elimination half-life of approximately 7 hours in humans [3]. The clearance of this compound is highly dependent on CYP2D6 activity, with studies demonstrating a robust correlation between CYP2D6 phenotype and this compound exposure (AUC0-t: r = 0.82; Cmax: r = 0.77) [1]. In subjects with normal CYP2D6 activity, this compound is rapidly converted to northis compound, with peak northis compound concentrations occurring at approximately 4 hours post-dose [1].

Northis compound Pharmacokinetics

Formation and Elimination: Northis compound is rapidly generated through first-pass metabolism of this compound, with peak concentrations occurring 2-4 hours after this compound administration [1] [2]. The metabolite demonstrates significantly prolonged elimination compared to the parent compound, with a half-life ranging from 24 to 49 hours across dose groups [2] [6]. This extended half-life likely contributes to northis compound's potential role in sustaining this compound's anti-addictive effects beyond the presence of the parent compound.

Dose Linear Kinetics: Unlike this compound, northis compound exhibits dose-linear pharmacokinetics across the 3-60 mg dose range when administered directly, with proportional increases in both AUC and Cmax [2] [6]. This linearity, combined with its favorable safety profile in direct administration studies, suggests potential utility as a standalone therapeutic agent [2].

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

| Parameter | This compound | Northis compound | Study Details |

|---|---|---|---|

| Tmax (h) | 1.5-3 [1] | 2-4 (after this compound) [1] | Single 20 mg this compound dose |

| Half-life (h) | 7 [3] | 24-49 [2] | Healthy volunteers |

| Clearance | CYP2D6-dependent [4] | Not fully characterized | Basic clearance 0.82 L/h (CYP2D6 AS 0) [4] |

| Vd (L) | High (1417-3086) [2] | Not fully characterized | Northis compound direct administration |

| Protein Binding | Not specified | Not specified | Limited data available |

| Bioavailability | Not fully characterized | Not fully characterized | Extensive first-pass metabolism |

Quantitative PK Parameters

Table 2: CYP2D6 Genotype Impact on this compound Pharmacokinetics

| CYP2D6 Status | This compound AUC | This compound Cmax | Northis compound Exposure | Clinical Implications |

|---|---|---|---|---|

| Normal Metabolizer | Reference | Reference | Reference | Standard dosing |

| Poor Metabolizer | Increased [1] | Increased [1] | Similar [1] | 50% dose reduction recommended [1] |

| Inhibited (Paroxetine) | Significantly increased [1] | Significantly increased [1] | Similar [1] | Active moiety exposure doubled [1] |

| Ultrarapid Metabolizer | Theoretical decrease | Theoretical decrease | Theoretical increase | Potential need for increased dosing |

Metabolic Pathways and Transporters

Primary Metabolic Pathways

The metabolism of this compound occurs through a well-characterized pathway involving multiple enzymatic steps:

CYP2D6-mediated O-demethylation represents the primary metabolic pathway for this compound, converting it to the active metabolite northis compound [1] [5]. This conversion demonstrates substantial interindividual variability based on CYP2D6 genotype, with poor metabolizers exhibiting significantly elevated this compound exposure compared to normal metabolizers [1] [4]. Additional cytochrome P450 enzymes, including CYP2C9 and CYP3A4, may contribute to a lesser extent to this compound metabolism, potentially explaining the continued conversion to northis compound even in CYP2D6-deficient individuals [5].

The subsequent metabolism of northis compound occurs primarily via glucuronidation by UGT enzymes, forming northis compound glucuronide (NIG) [4] [5]. This metabolite is considered to have reduced pharmacological activity compared to northis compound and undergoes elimination through renal and biliary pathways.

Transporter Interactions

Research utilizing genetically modified mouse models has revealed several important transporter interactions:

ABCB1 (P-gp) and ABCG2: These efflux transporters modestly restrict the oral availability of this compound, possibly through mediating hepatobiliary and/or direct intestinal excretion [5]. ABCB1 also limits brain penetration of this compound, with Abcb1a/1b;Abcg2-/- mice showing a 1.5-fold increase in brain-to-plasma ratio compared to wild-type mice [5].

OATP Transporters: The studied human OATP transporters (OATP1B1/1B3) showed no major impact on this compound plasma and tissue disposition, but mouse Oatp1a/1b proteins modestly affected the plasma exposure of this compound metabolites and the tissue disposition of northis compound glucuronide [5].

The relatively minor impact of human CYP3A4 and OATP1B1/1B3 transporters on this compound pharmacokinetics may be clinically advantageous, as it decreases the risks of undesirable drug interactions or interindividual variation related to these commonly variable pathways [5].

Pharmacodynamics and Safety Profile

Mechanism of Action

This compound and northis compound exhibit complex polypharmacology, interacting with multiple neurotransmitter systems simultaneously:

Serotonergic System: Both compounds interact with serotonin transporters, with northis compound acting as a more potent serotonin reuptake inhibitor (IC50 = 0.18 μM) compared to this compound (IC50 = 3.85 μM) [7]. Northis compound functions as a noncompetitive antagonist at serotonin transporters, contrasting with competitive inhibitors like cocaine [6].

Opioid System: Northis compound demonstrates kappa-opioid receptor agonism and weak mu-opioid receptor activity [7]. This activity profile may contribute to its observed suppression of opioid withdrawal symptoms in preclinical models [7].

Additional Targets: Both compounds show affinity for NMDA receptors, sigma receptors, and nicotinic acetylcholine receptors, though with generally lower potency compared to their serotonergic effects [3]. The interaction with NMDA receptors may contribute to this compound's reported neuroprotective effects through activation of glial cell line-derived neurotrophic factor (GDNF) signaling [7].

Safety and Tolerability

Cardiac Safety: A significant concern with this compound therapy is QTc interval prolongation, which appears to be more strongly associated with this compound exposure than northis compound levels [4]. Research has demonstrated a sigmoidal Emax relationship between this compound plasma concentrations and QTc prolongation, highlighting the concentration-dependent nature of this effect [4]. This prolongation mechanism appears to involve blockade of hERG potassium channels [3].

Neurological Effects: this compound administration produces a reversible cerebellar ataxia in humans, consistent with its observed effects on cerebellar Purkinje cells in rodent studies [4]. This effect correlates more strongly with this compound than northis compound concentrations (p < 0.03) [4]. However, neuropathological examination of human cases has found no evidence of consistent neuronal degenerative changes associated with this compound use [3].

General Tolerability: In controlled clinical settings, single doses of this compound (20 mg) and northis compound (3-60 mg) have been generally well-tolerated, with the most common adverse effects including nausea, vomiting, ataxia, and mood disturbances [1] [2]. The long elimination half-life of northis compound contributes to persistent effects that may last several days after administration.

Clinical Implications and Research Applications

Dosing Considerations

The substantial impact of CYP2D6 genetic polymorphisms on this compound exposure necessitates careful consideration of dosing strategies:

Genotype-Guided Dosing: Research suggests that it "may be prudent to genotype patients awaiting this compound treatment, and to at least halve the intended dose of this compound in CYP2D6 poor metabolizers" [1]. This approach could potentially mitigate the doubled exposure to active moiety observed in subjects with reduced CYP2D6 activity [1].

Dose Range Selection: Typical this compound doses used in observational studies for opioid withdrawal range from 4.5 to 29 mg/kg, with a mean of approximately 14.3 ± 6.1 mg/kg [7]. The strong correlation between CYP2D6 activity score and this compound clearance (basic clearance 0.82 L/h at AS 0, increasing by 30.7 L/h for every point of AS) supports the development of personalized dosing regimens [4].

Drug Interaction Potential

Several clinically significant drug interactions have been identified:

CYP2D6 Inhibitors: Pretreatment with the CYP2D6 inhibitor paroxetine resulted in significantly altered this compound pharmacokinetics, including prolonged elimination half-life (10.2 hours) and detectable this compound levels out to 72 hours [1]. This interaction dramatically increased systemic exposure to the parent compound while maintaining similar northis compound exposure.

Opioid Medications: Patients undergoing opioid agonist therapy with methadone or buprenorphine represent a special population requiring careful consideration, though the pharmacokinetic interactions between this compound and these medications remain incompletely characterized [4].

QTc-Prolonging Agents: Concomitant administration of this compound with other drugs that prolong the QT interval is contraindicated due to the potential for additive effects on cardiac repolarization [4] [3].

Experimental Methods and Analytical Techniques

Clinical Study Designs

Key pharmacokinetic and safety data have been generated through several controlled clinical trials:

CYP2D6 Interaction Study: A clinical trial in 21 healthy subjects investigated the impact of CYP2D6 inhibition (via paroxetine pretreatment) on this compound pharmacokinetics following a single 20 mg oral dose [1]. The study included intensive pharmacokinetic sampling over 168 hours and robust CYP2D6 phenotyping.

Northis compound Direct Administration: An ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study evaluated the pharmacokinetics and safety of direct northis compound administration (3, 10, 30, and 60 mg) in 36 healthy male volunteers [2]. This design provided fundamental parameters for northis compound elimination half-life (28-49 hours) and volume of distribution (1417-3086 L).

Patient Population Study: An open-label study in 14 subjects with opioid use disorder investigated this compound pharmacokinetics following a single 10 mg/kg dose, with particular focus on correlations with QTc prolongation, cerebellar ataxia, and opioid withdrawal severity [4]. This study incorporated CYP2D6 genotyping and intensive 24-hour pharmacokinetic sampling.

Analytical Methods and Modeling Approaches

Bioanalytical Methods: Quantification of this compound and its metabolites in plasma typically employs ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods validated within defined linear ranges (0.1-50 ng/mL for this compound; 0.1-250 ng/mL for northis compound and NIG) [4].

Pharmacokinetic Modeling: Population pharmacokinetic approaches using nonlinear mixed effects modeling have been applied to characterize the strong relationship between CYP2D6 genotype and this compound clearance [4]. The relationship between this compound concentrations and QTc effects has been described using a sigmoid Emax model [4].

Pharmacodynamic Assessments: Standardized measures include Fridericia's correction for QT interval, the Scale for the Assessment and Rating of Ataxia (SARA) for cerebellar effects, and the Objective and Subjective Opioid Withdrawal Scales (OOWS/SOWS) for withdrawal symptoms [4].

Conclusion and Future Directions

The pharmacokinetic and metabolic profile of this compound and northis compound presents both challenges and opportunities for therapeutic development. The central role of CYP2D6 in this compound metabolism creates substantial interindividual variability in exposure, necessitating personalized dosing approaches to optimize safety and efficacy. The prolonged presence of northis compound may contribute to sustained pharmacological effects but complicates the management of adverse events.

Future research should focus on prospective validation of genotype-guided dosing algorithms, exploration of lower dose regimens that maintain efficacy while minimizing QTc effects, and continued development of non-hallucinogenic analogues (such as 18-MC and tabernanthalog) that retain therapeutic potential with improved safety profiles. The promising findings from controlled clinical studies, combined with increased understanding of the complex pharmacokinetic-pharmacodynamic relationships, support continued rigorous investigation of these compounds for treatment-resistant substance use disorders.

Table 3: Key Research Gaps and Future Directions

| Research Area | Current Status | Future Needs |

|---|---|---|

| CYP2D6-guided Dosing | Retrospective correlation established [1] [4] | Prospective validation in clinical trials |

| Cardiac Safety Management | QTc relationship characterized [4] | Protocols for cardiac monitoring and intervention |

| Northis compound as Monotherapy | Phase I safety data available [2] | Efficacy trials for opioid withdrawal |

| Drug Interactions | CYP2D6 inhibition characterized [1] | Comprehensive interaction studies |

| Long-term Outcomes | Observational data available [7] | Controlled trials with extended follow-up |

References

- 1. Influence of CYP2D6 activity on the pharmacokinetics and... [pubmed.ncbi.nlm.nih.gov]

- 2. Ascending-dose study of northis compound in healthy volunteers... [pubmed.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. The pharmacokinetics and pharmacodynamics of this compound in opioid... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug Transporters ABCB1 (P-gp) and OATP, but not... [frontiersin.org]

- 6. (PDF) Ascending-dose study of northis compound in healthy volunteers... [academia.edu]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Comprehensive Technical Analysis of Ibogaine's Oneirogenic Dream State Effects and Therapeutic Mechanisms

Executive Summary

Ibogaine is a naturally occurring psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga that produces a characteristic oneirogenic dream state alongside demonstrated therapeutic potential for substance use disorders and neurodegenerative conditions. This whitepaper comprehensively reviews the complex neuropharmacology underlying this compound's unique psychoactive properties, synthesizing current clinical evidence, experimental protocols, and molecular mechanisms. This compound interacts with multiple neurotransmitter systems simultaneously—including opioid, serotonin, dopamine, and glutamate pathways—while stimulating neurotrophic factors like GDNF and BDNF. Its distinctive oneirogenic state features waking dream phenomena with vivid, dream-like visual experiences while conscious, lasting approximately 4-8 hours, followed by an extended introspective phase. Recent clinical evidence suggests potential applications beyond addiction treatment, including multiple sclerosis and neuropathic pain management. However, significant safety concerns, particularly cardiotoxicity risks from hERG potassium channel blockade, necessitate rigorous medical supervision during administration. This technical analysis provides researchers and drug development professionals with comprehensive mechanistic insights and methodological frameworks for future investigational studies.

Introduction and Background

This compound is a psychoactive indole alkaloid found primarily in the root bark of the Central African Tabernanthe iboga shrub, traditionally used by Bwiti spiritual practices in Gabon and Cameroon for ritual initiation and healing ceremonies. The compound was first isolated in 1901 and was briefly marketed in France under the name Lambarène as a stimulant in the early 20th century. The contemporary scientific interest in this compound emerged from observations in the 1960s by Howard Lotsof, who discovered its unique ability to attenuate opioid withdrawal symptoms and reduce drug cravings following a single administration. This serendipitous finding catalyzed research into this compound's potential as an addiction interruption agent, despite regulatory challenges due to its classification as a Schedule I substance in the United States.

The term "oneirogenic" (from the Greek oneiros, meaning dream) precisely describes this compound's capacity to generate a waking dream state characterized by vivid, dream-like visual experiences while maintaining consciousness. This phenomenon distinguishes this compound from classical psychedelics like LSD or psilocybin, which primarily produce alterations in perception and consciousness without the specific dream-state quality. The oneirogenic experience comprises two distinct phases: an initial visionary phase (4-8 hours) featuring panoramic visual imagery and autobiographical memory recall, followed by an extended introspective phase (up to 24-72 hours) of cognitive reflection and emotional processing. This unique psychoactive profile, combined with this compound's complex polypharmacology, positions it as a compelling candidate for understanding the neurobiology of consciousness and developing novel treatments for treatment-resistant neuropsychiatric conditions.

Neuropharmacological Mechanisms of Action

This compound exhibits a remarkably complex pharmacological profile, interacting with multiple neurotransmitter systems and molecular targets simultaneously. This polypharmacological nature is believed to underpin both its therapeutic potential and its distinctive oneirogenic properties. The following sections delineate the principal mechanisms of action, with Table 1 providing a comprehensive summary of this compound's receptor interactions and functional consequences.

Multisystem Receptor Interactions

Opioid Receptor Systems: this compound demonstrates atypical binding properties across all three major opioid receptor subtypes. It functions as a weak mu-opioid receptor antagonist, which contributes to reduced opioid cravings and facilitated detoxification, while acting as a kappa-opioid receptor agonist, associated with neuroprotection and anti-addictive effects. Its primary metabolite, northis compound, exhibits even higher affinity for kappa and mu opioid receptors and functions as a weak mu-opioid receptor antagonist. Notably, research indicates that this compound and northis compound do not act as orthosteric agonists at the mu-opioid receptor but rather as antagonists, suggesting their anti-withdrawal effects occur through novel mechanisms distinct from traditional opioid agonists.

Serotonin System Modulation: Both this compound and northis compound function as potent serotonin reuptake inhibitors, with northis compound demonstrating higher affinity for the serotonin transporter (SERT). Unlike conventional SSRIs, this compound acts as a non-competitive inhibitor of SERT, stabilizing a unique inward-facing conformation of the transporter. This distinctive mechanism may contribute to this compound's rapid onset of antidepressant effects and its ability to improve negative mood states during post-acute withdrawal. Microdialysis studies confirm that both compounds elevate serotonin levels in the nucleus accumbens, a key region involved in reward processing and mood regulation.

Dopamine System Effects: this compound exhibits complex biphasic effects on dopamine neurotransmission, initially decreasing extracellular dopamine levels in the nucleus accumbens while subsequently restoring functional activity in reward-related circuits. It binds to the dopamine transporter, and pretreatment with this compound differentially modulates dopamine responses to various drugs of abuse—blocking morphine-induced dopamine release while enhancing effects of stimulants like cocaine. This sophisticated modulation suggests this compound may help normalize dysregulated dopamine signaling patterns associated with addiction.

NMDA Receptor Antagonism: Similar to ketamine, this compound functions as an NMDA receptor antagonist, which contributes to its neuroprotective properties and may play a role in mitigating withdrawal symptoms and drug-seeking behavior. This antagonism also potentially contributes to the dissociative components of the oneirogenic experience and provides anti-inflammatory and anti-nociceptive effects that may address underlying factors maintaining substance dependency.

Table 1: this compound's Receptor Interactions and Pharmacological Consequences

| Receptor/Molecular Target | Interaction Type | Functional Consequences | Therapeutic Implications |

|---|---|---|---|

| μ-opioid receptor | Weak antagonist | Reduced cravings, attenuated withdrawal | Opioid detoxification |

| κ-opioid receptor | Agonist | Neuroprotection, anti-addictive effects | Addiction treatment |

| δ-opioid receptor | Binds (affinity unclear) | Modulated reward processing | Substance use disorders |

| Serotonin transporter (SERT) | Non-competitive inhibition | Antidepressant effect, improved mood | Depression, post-acute withdrawal |

| Dopamine transporter (DAT) | Binds, modulates activity | Normalized dopamine signaling | Reward pathway restoration |

| NMDA receptor | Antagonist | Neuroprotection, reduced withdrawal | Withdrawal mitigation |

| σ2 receptor | Binds (Ki: 90-400 nM) | Anti-inflammatory effects | Neuroinflammation reduction |

| hERG potassium channel | Blocker | QT interval prolongation | Cardiotoxicity risk |

| Nicotinic receptors (α3β4) | Noncompetitive antagonist | Attenuated opioid withdrawal | Addiction treatment |

Neurotrophic and Neuroplasticity Mechanisms

Beyond receptor interactions, this compound exerts profound effects on neurotrophic signaling and neuronal plasticity. It stimulates the expression of glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, both critical for neuronal survival, differentiation, and synaptic plasticity. GDNF in particular has demonstrated the ability to restore damaged dopamine neurons, making it a compelling target for addiction treatment and neurodegenerative conditions. Upregulation of these neurotrophic factors may contribute to this compound's long-lasting therapeutic effects by promoting structural and functional adaptations in neural circuits compromised by chronic drug use or neurological disease.

Additionally, this compound upregulates key myelination markers including 2',3'-cyclic nucleotide 3'-phosphodiesterase and myelin basic protein mRNA, suggesting potential remyelination capacity that may be relevant for neurodegenerative conditions like multiple sclerosis. Recent clinical evidence has documented significant lesion reduction in MS patients following this compound treatment, supporting this mechanistic hypothesis. The combination of neurotrophic factor stimulation and enhanced myelination potential positions this compound as a unique candidate for addressing both the functional and structural aspects of neurodegenerative and neuroinflammatory conditions.

Clinical Evidence and Quantitative Data

Oneirogenic Effects and Subjective Experience

The oneirogenic properties of this compound manifest in a dose-dependent manner, with the characteristic dream-state emerging at higher doses (typically >10 mg/kg). Clinical observations document a consistent temporal pattern to the this compound experience, characterized by discrete phases with distinctive phenomenological features:

Phase 1 (Visionary Phase): Beginning 1-3 hours post-administration and lasting 4-8 hours, this period features vivid, dream-like visual experiences with closed-eye imagery, often described as "panoramic" or "cinematic" in quality. Subjects frequently report enhanced recall of autobiographical memories and symbolic visions with personal significance. During this phase, electroencephalographic recordings typically show diffuse dysrhythmia with periods of slow-wave activity interspersed with wakeful patterns, contrasting with the organized hyper-synchronization of classical psychedelics.

Phase 2 (Introspective Phase): Following the acute visionary state, an 8-20 hour period of cognitive reflection and emotional processing occurs, characterized by reduced sensory phenomena but persistent alterations in thought patterns and emotional awareness. Subjects often describe this as a state of heightened objective self-awareness with neutral evaluation of personal conflicts or behavioral patterns.

Phase 3 (Residual Evaluation): Lasting up to 72 hours or longer, this final phase involves the gradual return to normal cognitive functioning while retaining insights gained during earlier phases. Some subjects report persistent changes in perspective or emotional reactivity extending weeks after administration.

Table 2: Dose-Dependent Effects of this compound Administration

| Dose Range | Psychoactive Effects | Physiological Responses | Therapeutic Applications |

|---|---|---|---|

| Low (5-10 mg/kg) | Stimulation, heightened sensory awareness | Increased alertness, reduced fatigue | Not typically therapeutic |

| Moderate (10-15 mg/kg) | Mild oneirogenic effects, emotional processing | Ataxia, nausea, vital sign changes | Preliminary psychotherapy |

| High (>15 mg/kg) | Full oneirogenic state, vivid visions | Significant ataxia, nausea, QT prolongation | Addiction interruption, neuropathic pain |

| Flood dose (15-30 mg/kg) | Profound oneirogenic experience, life review | Medical supervision required, cardiac monitoring | Opioid detoxification, trauma processing |

Therapeutic Efficacy Data

Recent clinical evidence extends beyond this compound's established applications in substance use disorders to include neurological conditions with limited treatment options:

Multiple Sclerosis: A 2025 case report documented two MS patients who received this compound treatment demonstrating significant neuroimaging changes and clinical improvements. Patient A with relapsing-remitting MS showed substantial lesion shrinkage on MRI (detailed in Table 3) alongside resolution of motor and bladder symptoms. Both patients exhibited cortical and subcortical alterations in regions associated with pain and emotional processing, suggesting this compound may promote neuroplasticity and modulate neurocircuitry involved in MS pathology.

Neuropathic Pain: A 2023 case report described a patient with severe brachial plexus nerve root avulsion who experienced significant pain reduction following both high-dose inpatient and low-dose outpatient this compound administrations. Quantitative pain assessment scores showed marked improvements across multiple validated instruments, with the patient reporting among the most significant and sustained pain relief experienced in two decades of suffering.

Substance Use Disorders: An extensive 2018 open-label case series (N=191) demonstrated this compound's efficacy in diminishing opioid withdrawal symptoms and reducing drug cravings following single oral dose administration (8-12 mg/kg). Physician-rated opioid withdrawal scores decreased significantly, with patients reporting diminished craving and improved mood persisting through 1-month follow-up assessments.

Table 3: Quantitative Neuroimaging Changes in MS Patient Following this compound Treatment

| Parameter | Pre-Treatment Baseline | Post-Treatment (3 months) | Percentage Change | Clinical Correlation |

|---|---|---|---|---|

| Lesion Volume | 850 mm³ | 420 mm³ | -50.6% | Improved mobility and coordination |

| Mean Apparent Diffusion Coefficient | 1,250 × 10⁻⁶ mm²/s | 950 × 10⁻⁶ mm²/s | -24.0% | Reduced inflammation, possible remyelination |

| Cortical Thickness (regional) | Variable decreases | Increased in specific regions | +5-15% in affected areas | Improved cognitive function |

| MSQLI Physical Component Score | 28.5 | 35.4 | +24.2% | Enhanced physical functioning |

| MSQLI Mental Component Score | 22.8 | 32.4 | +42.1% | Improved psychological well-being |

Experimental Protocols and Methodologies

Clinical Administration and Safety Monitoring

Patient Selection and Contraindications: Appropriate screening is critical due to this compound's narrow therapeutic window and potential for serious adverse effects. Exclusion criteria should include: history of cardiovascular disease, abnormal ECG findings (particularly prolonged QTc), hepatic impairment, epilepsy, psychotic disorders, and concurrent use of contraindicated medications. Pre-treatment evaluation must include comprehensive metabolic panel, electrocardiogram, and cardiac risk assessment.

Dosing Protocols: Therapeutic protocols typically utilize This compound hydrochloride in single or divided oral doses, with careful weight-based calculation:

- Opioid Detoxification: 15-20 mg/kg administered in a single session

- Neuropathic Pain Management: Initial "saturation" protocol with cumulative doses up to 42 mg/kg over 7 days, followed by maintenance dosing

- Neurological Conditions: Case reports have used doses ranging from 500-1200 mg, adjusted for individual tolerance and response

Safety Monitoring: Continuous cardiac monitoring is essential for at least 24 hours post-administration, with particular attention to QTc interval prolongation. Vital signs should be recorded every 30 minutes during acute phases, with 24-hour medical supervision. Pre-treatment with magnesium may reduce arrhythmia risk, and post-treatment metabolic support can accelerate this compound clearance.

Assessment Methodologies

Neuroimaging Analysis: Advanced multimodal protocols provide objective measures of this compound's neurobiological effects:

- Diffusion-weighted imaging with Apparent Diffusion Coefficient mapping to assess tissue integrity and inflammation

- Cortical thickness analysis using FreeSurfer pipelines with machine learning-enhanced segmentation

- Lesion segmentation and quantification via manual ROI delineation in 3D Slicer software

- Longitudinal registration using ANTs for precise intra-subject comparisons across timepoints

Clinical Outcome Measures: Standardized instruments provide quantitative assessment of therapeutic effects:

- Multiple Sclerosis Quality of Life Index for MS-specific symptoms

- Hauser Ambulation Index for mobility assessment

- Neuropathic pain scales including DN4, NPSI, NPQ, and painDETECT

- Craving questionnaires for substance use disorders

- Opioid withdrawal scales for objective withdrawal symptom assessment

Signaling Pathways and Molecular Mechanisms

The following diagram illustrates this compound's complex interactions with key neurotransmitter systems and downstream effects:

Diagram 1: this compound's multilevel mechanisms targeting neurotransmitter systems, neurotrophic factors, and clinical outcomes, including both therapeutic effects and risk pathways.

The diagram above illustrates the complex cascade of events following this compound administration, beginning with interactions at specific molecular targets and culminating in both therapeutic outcomes and adverse effects. Particularly noteworthy is the parallel activation of multiple pathways that appear to converge on neuroprotective and anti-addictive endpoints, potentially explaining this compound's unique efficacy in treatment-resistant conditions.

Conclusion and Future Research Directions

This compound represents a paradigm-shifting approach to neuropsychiatric and neurodegenerative conditions through its unique combination of rapid-onset pharmacological effects and profound subjective experiences. The oneirogenic dream state produced by this compound appears to be intimately connected to its therapeutic mechanisms, potentially facilitating emotional processing and neuroplastic adaptations that underlie its long-lasting benefits. The compound's polypharmacological profile—simultaneously modulating opioid, serotonergic, dopaminergic, and glutamatergic systems while stimulating neurotrophic factors—distinguishes it from conventional single-target therapeutics and may account for its efficacy in complex, multifactorial conditions.

Significant challenges remain, particularly regarding cardiotoxicity risk management and optimizing therapeutic protocols to maximize benefit-risk ratios. Future research should prioritize:

- Designing controlled clinical trials with rigorous safety monitoring to establish efficacy across indications

- Developing this compound analogs with improved safety profiles, such as 18-MC or tabernanthalog

- Elucidating precise molecular mechanisms linking oneirogenic experiences to therapeutic outcomes

- Identifying biomarkers predictive of treatment response and vulnerability to adverse effects

- Exploring potential applications in other neuroimmunological and neurodegenerative conditions

Recent initiatives, such as the 2025 allocation of $50 million by Texas for clinical research on this compound, signal growing recognition of its therapeutic potential and may accelerate the development of regulatory-approved treatments. As research advances, this compound and its derivatives may ultimately offer transformative interventions for some of the most challenging conditions in neurology and psychiatry.

Quantitative Receptor Binding Profile

The table below summarizes ibogaine's affinity (Ki in nM) for various molecular targets, compiled from radioligand binding studies. A lower Ki value indicates higher affinity [1].

| Molecular Target | Reported Ki (nM) | Species | Notes |

|---|---|---|---|

| σ2 Receptor | 90–400 | Rat/Guinea Pig/Calf | One of the highest affinities |

| NMDA Receptor | 1,000–2,000 (IC₅₀) | Rat | Measured via [³H]MK-801 binding inhibition [2] [3] |

| μ-Opioid Receptor (MOR) | 6,920–11,040 | Human | Weak antagonist [4] [5] |

| κ-Opioid Receptor (KOR) | Information Missing | Information Missing | Suspected agonist [4] [5] |

| δ-Opioid Receptor (DOR) | >100,000 | Information Missing | Very low affinity |

| Serotonin Transporter (SERT) | Information Missing | Information Missing | Potent, non-competitive inhibitor [4] |

| Dopamine Transporter (DAT) | Information Missing | Information Missing | Biphasic effect on dopamine levels [4] [5] |

| Norepinephrine Transporter (NET) | Information Missing | Information Missing | Interacts with uptake site [2] [3] |

| Nicotinic Acetylcholine Receptors (nAChR) | 1,050–17,000 | Human/Unspecified | Non-competitive antagonist (α3β4 subtype) [5] [6] |

| Muscarinic M1 Receptor | 16,000–31,600 | Calf/Unspecified | |

| Muscarinic M2 Receptor | 31,000–50,100 | Calf/Unspecified | |

| 5-HT2A Receptor | 12,500–16,000 | Rat | |

| 5-HT3 Receptor | 2,600–>10,000 | Mouse/Rat | |

| D3 Receptor | 70,000 | Calf |

Key Experimental Protocols

Understanding the methods behind this data is crucial for interpretation.

1. Broad Receptor Screening The foundational study by Sweetnam et al. (1995) used radioligand binding assays to profile this compound against over 50 distinct neurotransmitter receptors, ion channels, and second messenger systems [2] [7] [3].

- General Workflow: Tissue homogenates (e.g., from rat brain) are incubated with a radioactively labeled ligand specific to a target receptor and increasing concentrations of unlabeled this compound.

- Key Measurements:

- Competition Binding: The concentration of this compound that displaces 50% of the specific radioligand binding (IC50) is determined.

- Inhibition Constant (Ki): The IC50 value is used to calculate the Ki, which represents the binding affinity of this compound for the receptor.

- Specific Examples:

- NMDA Receptor: Inhibition was determined by this compound's ability to displace [³H]MK-801, a non-competitive antagonist, from its binding site in the receptor's ion channel [2].

- Voltage-Gated Sodium Channels: Interaction was assessed by inhibiting the binding of [³H]batrachotoxin A 20-α-benzoate (BTX-B) [2].

2. Functional Assays for Opioid Receptors While binding assays show this compound interacts with opioid receptors, functional GTPγS binding assays provide insight into its efficacy (agonist vs. antagonist action) [4].

- Protocol Principle: This assay measures the activation of G-proteins downstream of receptor engagement. A radioactive GTP analog ([³⁵S]GTPγS) is used.

- Application: Studies using this method in rat thalamic membranes demonstrated that this compound and northis compound act as antagonists at the μ-opioid receptor, meaning they block receptor activation rather than stimulating it [4].

Mechanisms of Action in Addiction & Neuroplasticity

This compound's anti-addictive effects are attributed to its simultaneous modulation of multiple neurotransmitter systems. The diagram below illustrates the interconnected signaling pathways influenced by this compound.

This compound's polypharmacology targets multiple systems to address addiction

- Glutamatergic System (NMDA Antagonism): By non-competitively blocking the NMDA receptor, this compound may reduce neuro-excitotoxicity and mitigate withdrawal symptoms and drug-seeking behaviors [2] [5].

- Monoaminergic Systems:

- Serotonin: As a potent, non-competitive serotonin transporter (SERT) inhibitor, this compound increases synaptic serotonin levels, which likely contributes to its reported antidepressant effects and improvement of negative mood states during post-acute withdrawal [4] [5].

- Dopamine: this compound's interaction with the dopamine transporter (DAT) produces a complex, biphasic effect on dopamine levels, ultimately linked to a restoration of functional activity in key reward areas like the ventral tegmental area (VTA) and nucleus accumbens [4] [5].

- Opioid Systems: this compound is a weak μ-opioid receptor antagonist and a suspected κ-opioid receptor agonist. This dual action is thought to contribute to reduced opioid cravings and may also provide neuroprotective and antidepressant effects [4] [5].

- Neurotrophic Factor Stimulation: A key mechanism for this compound's long-lasting effects is the upregulation of neurotrophic factors.

- GDNF and BDNF: this compound administration increases the expression of Glial cell line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) in brain regions like the VTA and substantia nigra. GDNF is critical for the survival and function of dopaminergic neurons, and its induction is a major focus of research into this compound's anti-addictive properties [6].

- Promotion of Neural Repair: Beyond neurotransmitters, this compound influences structural neural repair.

- Myelination: Recent research shows that this compound administration following morphine exposure upregulates key myelination markers (CNP and MBP) in the brain's internal capsule. This suggests this compound may help reverse opioid-induced white matter pathology, highlighting a novel mechanism of action [8].

Research Applications & Future Directions

The unique polypharmacology of this compound opens several promising research avenues beyond substance use disorders.

- Neurodegenerative Diseases: Preclinical studies indicate that this compound and its metabolite northis compound can stimulate GDNF, a growth factor that supports dopamine-producing neurons lost in Parkinson's disease. This has prompted the launch of clinical programs to explore this compound's potential in Parkinson's, multiple sclerosis, and other conditions [9].

- Dopamine Transporter Deficiency Syndrome (DTDS): Research has shown that this compound and northis compound can act as "pharmacochaperones," correcting folding defects in the dopamine transporter. This highlights a potential therapeutic application for treating severe neurological disorders like DTDS [4].

This multi-target mechanism makes this compound a unique tool for probing the neurobiology of addiction and developing novel therapeutics. I hope this technical overview provides a solid foundation for your work.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. suggests multiple mechanisms of action are... Receptor binding profile [link.springer.com]

- 3. suggests multiple mechanisms of action are... Receptor binding profile [pure.johnshopkins.edu]

- 4. Unraveling this compound 's Mechanisms of Action: A Neuropharmacological... [roothealing.com]

- 5. ’s Pharmacological Mechanisms of Action this compound [beondthis compound.com]

- 6. Frontiers | this compound Administration Modifies GDNF and BDNF... [frontiersin.org]

- 7. suggests multiple mechanisms of action are... Receptor binding profile [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound administration following repeated morphine... [frontiersin.org]

- 9. Ambio Life Sciences Launches World's First Clinical this compound Program... [biospace.com]

Neuroplasticity Mechanisms of Ibogaine: A Technical Analysis

Molecular Targets and Mechanisms of Action

Ibogaine and its primary metabolite, northis compound, interact with a wide array of molecular targets. This polypharmacology is central to its ability to rapidly induce neuroplasticity.

Table 1: Key Molecular Targets of this compound and Northis compound

| Molecular Target | Interaction Type | Reported Affinity/Effect | Functional Outcome |

|---|---|---|---|

| Serotonin Transporter (SERT) | Non-competitive inhibitor (stabilizes inward-facing conformation) [1] | Strong SERT inhibition; northis compound has higher affinity [1] | Increased synaptic serotonin; mood stabilization, antidepressant effects [1] [2] |

| Dopamine Transporter (DAT) | Binder & pharmacochaperone [1] | Biphasic modulation of dopamine levels; corrects folding-deficient DAT [1] | Normalizes dopamine signaling; potential treatment for DTDS [1] |

| κ-Opioid Receptor (KOR) | Agonist (suspected) [1] | Northis compound: sub-μM affinity (Ki = 0.61 μM), partial agonist [3] | Anti-addictive properties, neuroprotection [1] |

| μ-Opioid Receptor (MOR) | Weak antagonist [1] | Attenuates morphine tolerance in rodent models [1] | Reduces opioid cravings, facilitates detox [1] |

| NMDA Receptor | Weak antagonist [1] [4] | Similar mechanism to ketamine [4] | Neuroprotection, reduced cravings, cognitive flexibility [4] |

| Sigma-2 Receptor | Binder [2] | High binding affinity [2] | Linked to neuroprotection and anti-depressive effects [2] |

| VMAT2 | Inhibitor (analogs also target) [3] | Disclosed in patent data (see Table 3) [3] | Alters cytosolic/vesicular monoamine levels; target for methamphetamine abuse [3] |

The following diagram synthesizes these interactions into a core signaling pathway leading to neuroplasticity:

Core signaling pathway of this compound-induced neuroplasticity. This compound and its metabolite northis compound interact with multiple targets, converging on increased neurotrophic factors.

Neurotrophic Factor Activation

The stimulation of neurotrophic factors is a hallmark of this compound's mechanism, crucial for neuronal survival, growth, and synaptic plasticity.

Table 2: Neurotrophic Factors Modulated by this compound

| Neurotrophic Factor | Full Name | Primary Role in Neuroplasticity | Impact of this compound |

|---|---|---|---|

| GDNF | Glial cell line-Derived Neurotrophic Factor | Survival & repair of dopaminergic neurons; enhances synaptic plasticity [1] [5] [6] | ↑ Dose-dependent expression in VTA; key for addiction recovery; this compound is a unique natural stimulant [1] [5] [4] |

| BDNF | Brain-Derived Neurotrophic Factor | Supports learning, memory, cognitive flexibility; stimulates synaptogenesis [5] [6] | ↑ Expression linked to increased serotonin transmission & SERT inhibition [1] [5] |

| NGF | Nerve Growth Factor | Essential for neuronal maintenance, learning, and memory [5] [6] | ↑ Expression; levels are decreased in chronic heroin/cocaine users [5] |

The experimental workflow for validating the impact on neurotrophic factors typically involves a multi-stage process, as outlined below:

General experimental workflow for measuring this compound's effect on neurotrophic factors in animal models.

Experimental Protocols and Key Data

Understanding the experimental basis for these mechanisms is critical for research and development.

In Vitro Binding and Transporter Assays

These assays determine the affinity and functional impact of this compound on specific protein targets.

- SERT/DAT/VMAT2 Inhibition Assay: The methodology in patent WO 2022/020352 A1 involves transferring cells (e.g., HEK-293) expressing the human transporter. Test compounds (this compound/analogs) are applied, and transporter activity is measured using specific substrates (e.g., [3H]-serotonin for SERT). IC50 values are calculated from dose-response curves [3].

- Receptor Binding Assays: Use agonist-stimulated guanosine-5´-O-(γ-thio)-triphosphate (GTPγS) binding in rat brain membranes (e.g., thalamus) to determine if a compound is an agonist or antagonist at G-protein coupled receptors like the μ-opioid receptor [1].

In Vivo Models for Efficacy and Safety

- Addiction and Neuroplasticity Models: Rodent models of opioid dependence are used. Pretreatment with this compound is shown to block morphine-induced dopamine release and locomotor hyperactivity, while also attenuating tolerance to morphine analgesia [1]. Neuroplasticity is assessed by measuring changes in neurotrophic factor expression (via mRNA or protein levels) in key brain regions like the Ventral Tegmental Area (VTA) and Nucleus Accumbens post-administration [1] [5].

- Safety and Toxicity Screening: A critical component is the assessment of cardiac safety. This involves pre- and post-treatment electrocardiograms (ECG) in humans to monitor for QT interval prolongation, a known risk [2] [7]. In animal studies, dose-dependent neurotoxicity is also evaluated [2].

Table 3: Example Pharmacological Data from Patent WO 2022/020352 A1

| Compound | SERT Inhibition (IC50, nM) | VMAT2 Inhibition (IC50, nM) | Notes |

|---|---|---|---|